molecular formula C8H8N2 B1315189 6-Methyl-1H-indazole CAS No. 698-24-8

6-Methyl-1H-indazole

Cat. No.: B1315189
CAS No.: 698-24-8
M. Wt: 132.16 g/mol
InChI Key: HMMPHXCOTBASBC-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of a methyl group at the sixth position of the indazole ring distinguishes this compound from other indazole derivatives

Scientific Research Applications

6-Methyl-1H-indazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

Safety and Hazards

6-Methyl-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Indazole-containing derivatives, including 6-Methyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities. They serve as important building blocks for many bioactive natural products and commercially available drugs . Future research may focus on developing more efficient synthesis methods and exploring their potential biological activities.

Biochemical Analysis

Biochemical Properties

6-Methyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit anti-inflammatory, antimicrobial, and anticancer activities . The compound interacts with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, reducing the production of pro-inflammatory mediators like prostaglandin E2 . Additionally, this compound has shown interactions with proteins involved in cell signaling pathways, contributing to its therapeutic potential.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby modulating the cellular environment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, the inhibition of cyclooxygenase-2 (COX-2) by this compound results in decreased production of inflammatory mediators . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and anticancer effects, although the extent of these effects may vary.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that may retain or alter the biological activity of the parent compound. The effects of this compound on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in various cellular compartments . Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Its localization to other organelles, such as mitochondria, may also impact cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-methylphenylhydrazine with formic acid or its derivatives. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-throughput synthesis techniques. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the indazole ring to dihydroindazole derivatives.

    Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Dihydroindazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Comparison with Similar Compounds

    1H-Indazole: The parent compound without the methyl group.

    5-Methyl-1H-indazole: A similar compound with the methyl group at the fifth position.

    7-Methyl-1H-indazole: A similar compound with the methyl group at the seventh position.

Comparison: 6-Methyl-1H-indazole is unique due to the position of the methyl group, which can influence its chemical reactivity and biological activity. Compared to 1H-indazole, the presence of the methyl group can enhance lipophilicity and potentially improve membrane permeability. The position of the methyl group also affects the compound’s ability to undergo specific chemical reactions, making it a valuable scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

6-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-2-3-7-5-9-10-8(7)4-6/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMPHXCOTBASBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505278
Record name 6-Methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-24-8
Record name 6-Methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-1H-indazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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